N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
Description
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]oxazole moiety linked to a phenyl ring and a 3-(ethylsulfonyl)benzamide group. This structure combines a heterocyclic aromatic system (benzoxazole) with a sulfonyl-substituted benzamide, which may enhance both biological activity and physicochemical properties, such as solubility and binding affinity.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-7-5-6-16(14-18)21(25)23-17-12-10-15(11-13-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYCNYOPMGUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. This intermediate is then subjected to further functionalization to introduce the phenyl and ethylsulfonyl groups.
-
Formation of Benzoxazole Ring
Reactants: o-Aminophenol and a carboxylic acid derivative.
Conditions: Cyclization is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the ethylsulfonyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the benzamide group to an amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups onto the benzoxazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines in the presence of a base such as sodium hydride (NaH).
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique electronic properties.
-
Biology
- Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
- Evaluated for its ability to inhibit specific enzymes or receptors.
-
Industry
- Used in the development of advanced materials such as polymers and coatings.
- Employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The benzoxazole moiety can interact with aromatic amino acids in the active site of enzymes, while the ethylsulfonyl group can form hydrogen bonds with surrounding residues.
Comparison with Similar Compounds
Structural Analogues with Benzoxazole Moieties ()
Compounds 12c–12h (e.g., N-cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) share the benzoxazole core but differ in substituents (e.g., thioacetamido, tert-butyl, methoxyphenyl). Key comparisons:
- Bioactivity : Compounds 12c–12h exhibit cytotoxicity against HepG2 cells (IC₅₀ values <10 μM) and modulate apoptosis-related proteins (BAX, Bcl-2, Caspase-3). The ethylsulfonyl group in the target compound may enhance apoptotic effects via stronger electron-withdrawing properties compared to thioether linkages in 12c–12h .
- Physicochemical Properties : The ethylsulfonyl group likely improves aqueous solubility relative to the thioether groups in 12c–12h, which may reduce metabolic stability due to sulfur oxidation susceptibility.
Sulfonyl-Containing Triazole Derivatives ()
Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) feature phenylsulfonyl and triazole groups.
- Structural Differences: The target compound lacks a triazole ring but shares the sulfonyl motif.
- Synthesis : Unlike the multi-step synthesis of 7–9 (involving hydrazinecarbothioamides and cyclization), the target compound’s synthesis likely involves direct coupling of pre-functionalized benzoxazole and benzamide precursors.
Heterocyclic Benzamide Derivatives with Anti-LSD1 Activity ()
Compounds like 4b (N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride) incorporate heterocycles (thiophene, pyridine) and aminocyclopropyl groups.
- Heterocycle Impact: Replacing thiophene/pyridine with benzoxazole may alter target selectivity.
- Solubility : The hydrochloride salts in 4b enhance solubility, whereas the ethylsulfonyl group in the target compound may balance solubility and passive membrane permeability.
Sulfonamide Antimicrobial Agents ()
The sulfonamide derivative 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide shares a sulfonamide group but lacks the benzoxazole moiety.
Comparative Data Table
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
This structure incorporates a benzo[d]oxazole moiety, which is known for its bioactive properties, and an ethylsulfonyl group that enhances solubility and bioavailability.
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response .
2. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In a study assessing the antimicrobial efficacy of benzoxazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
3. Anticancer Potential
The anticancer activity of this compound has been evaluated in several cancer cell lines. It has shown promising results in inhibiting cell proliferation in breast cancer and leukemia models. The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of apoptotic pathways, including downregulation of anti-apoptotic proteins .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using murine models of inflammation showed that administration of this compound significantly reduced paw edema induced by carrageenan, further confirming its potential as an anti-inflammatory agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Aspirin | High | Low | Low |
| Dexamethasone | Very High | Low | Moderate |
| Ciprofloxacin | Low | Very High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
